Computed Lipophilicity (XLogP3) Comparison with the 3-Chlorobenzyl Positional Isomer
The target compound exhibits a computed XLogP3 of 5.9, indicating high lipophilicity . Its ortho-chlorobenzyl positional isomer, 3-(4-bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 763138-92-7), has a reported XLogP3 of approximately 6.40 based on vendor data . The 0.5-unit higher lipophilicity of the meta-chloro isomer may affect membrane permeability and non-specific protein binding, making the ortho-chloro compound a distinct choice where lower lipophilicity within the halogenated series is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 763138-92-7): XLogP3 ≈ 6.40 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (target less lipophilic) |
| Conditions | Computed property (PubChem XLogP3 3.0 algorithm vs. vendor-reported LogP from chemsrc.com) |
Why This Matters
Lower lipophilicity within a congeneric series can translate to reduced non-specific binding and improved solubility, which are critical parameters for selecting a lead-like screening compound.
- [1] PubChem. Compound Summary for CID 1887641: 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone. XLogP3 = 5.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1887641. View Source
